molecular formula C6H9ClN2S B15296430 5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride CAS No. 2913279-90-8

5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride

Katalognummer: B15296430
CAS-Nummer: 2913279-90-8
Molekulargewicht: 176.67 g/mol
InChI-Schlüssel: DCNJWBWAHJSRRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under specific conditions to form the thiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the thiazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thiazole compounds .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Cyclopropyl-1,2-thiazol-3-aminehydrochloride include:

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopropyl group attached to a thiazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

2913279-90-8

Molekularformel

C6H9ClN2S

Molekulargewicht

176.67 g/mol

IUPAC-Name

5-cyclopropyl-1,2-thiazol-3-amine;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH/c7-6-3-5(9-8-6)4-1-2-4;/h3-4H,1-2H2,(H2,7,8);1H

InChI-Schlüssel

DCNJWBWAHJSRRF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=NS2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.